molecular formula C26H33ClF2N2O3 B12698486 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-, monohydrochloride CAS No. 134070-15-8

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-, monohydrochloride

Cat. No.: B12698486
CAS No.: 134070-15-8
M. Wt: 495.0 g/mol
InChI Key: JFYSPSUWLIMRFJ-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-, monohydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound has garnered attention in the scientific community due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common method involves the reaction of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one with n-butylamine . The reaction conditions often include refluxing in xylene with 4-methylbenzenesulphonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives are unique due to their spirocyclic structure, which imparts distinct pharmacological properties. Their ability to inhibit neural calcium uptake sets them apart from other similar compounds .

Properties

CAS No.

134070-15-8

Molecular Formula

C26H33ClF2N2O3

Molecular Weight

495.0 g/mol

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-3-ethyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C26H32F2N2O3.ClH/c1-3-30-24(31)33-26(25(30,2)32)14-17-29(18-15-26)16-4-5-23(19-6-10-21(27)11-7-19)20-8-12-22(28)13-9-20;/h6-13,23,32H,3-5,14-18H2,1-2H3;1H

InChI Key

JFYSPSUWLIMRFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)OC2(C1(C)O)CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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